Cyclohexano-18-crown-6

Description

The exact mass of the compound 2,5,8,11,14,17-Hexaoxabicyclo[16.4.0]docosane is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

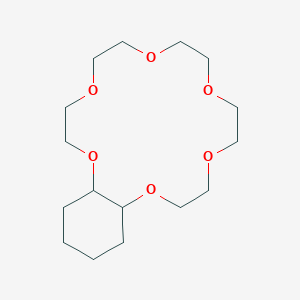

3D Structure

Properties

CAS No. |

17454-53-4 |

|---|---|

Molecular Formula |

C16H30O6 |

Molecular Weight |

318.41 g/mol |

IUPAC Name |

2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosane |

InChI |

InChI=1S/C16H30O6/c1-2-4-16-15(3-1)21-13-11-19-9-7-17-5-6-18-8-10-20-12-14-22-16/h15-16H,1-14H2 |

InChI Key |

OOTXYRWENZEKDS-UHFFFAOYSA-N |

SMILES |

C1CCC2C(C1)OCCOCCOCCOCCOCCO2 |

Canonical SMILES |

C1CCC2C(C1)OCCOCCOCCOCCOCCO2 |

Pictograms |

Irritant |

Origin of Product |

United States |

Fundamental Role and Significance in Supramolecular Chemistry

Cyclohexano-18-crown-6 is a prominent host molecule in host-guest chemistry, a core area of supramolecular chemistry. Its three-dimensional cavity, formed by the polyether ring, is well-suited for encapsulating a variety of guest species, particularly metal cations. The size of the cavity and the arrangement of the oxygen donor atoms are crucial for its selective binding properties.

The presence of the cyclohexyl groups imparts lipophilicity to the molecule, influencing its solubility and extraction capabilities. These groups also introduce stereoisomerism, leading to different diastereomers (cis-syn-cis, cis-anti-cis, trans-syn-trans, and trans-anti-trans) with distinct complexing abilities and selectivities. nih.gov This stereochemical diversity allows for fine-tuning of the host's recognition properties for specific guest ions.

A key aspect of its significance lies in its ability to form stable complexes with alkali and alkaline earth metal cations, as well as with some transition metal, lanthanide, and actinide ions. nih.gov This complexation is driven by ion-dipole interactions between the positively charged cation and the lone pairs of electrons on the oxygen atoms of the crown ether ring. The resulting complex sequesters the cation within its structure, effectively shielding it from the surrounding solvent environment. This property is fundamental to many of its applications.

The study of this compound has been instrumental in advancing the understanding of molecular recognition. Researchers have extensively investigated the thermodynamics and kinetics of its complexation reactions, providing valuable insights into the forces that govern molecular assembly. These studies have helped to elucidate the principles of preorganization, complementarity, and cooperativity in supramolecular systems.

Furthermore, this compound serves as a building block for the construction of more complex supramolecular architectures. Its ability to form strong and selective interactions with specific cations has been exploited in the design of molecular switches, sensors, and ion-transport systems. For instance, the formation of one-dimensional columnar structures has been achieved using supramolecules based on the trans-syn-trans isomer of dithis compound (B99776). rsc.org

The interaction of this compound is not limited to simple cations. It can also form complexes with organic ammonium (B1175870) ions through hydrogen bonding, demonstrating its versatility as a host molecule. rsc.org This has led to the development of novel supramolecular assemblies with potential applications in materials science and nanotechnology.

Interactive Data Table: Diastereoisomers of Dithis compound

| Diastereoisomer | Abbreviation | Key Structural Feature |

| cis-syn-cis | csc-DCH18C6 | Both cyclohexyl groups are on the same side of the crown ether ring. |

| cis-anti-cis | cac-DCH18C6 | Cyclohexyl groups are on opposite sides of the crown ether ring. |

| trans-syn-trans | tst-DCH18C6 | Both cyclohexyl groups are on the same side of the crown ether ring, with a trans fusion to the ring. |

| trans-anti-trans | tat-DCH18C6 | Cyclohexyl groups are on opposite sides of the crown ether ring, with a trans fusion to the ring. |

Detailed Research Findings:

Recent research has focused on the application of this compound in various fields. For example, its potential as an extractant for the separation of lanthanides and actinides from nuclear waste has been a subject of intense investigation. nih.govresearchgate.net Molecular dynamics simulations have been employed to understand the binding affinities and selectivities of different diastereomers of DCH18C6 for various divalent lanthanide and actinide ions. nih.gov These studies have revealed that the cis-syn-cis and cis-anti-cis isomers generally exhibit better complexation properties. nih.gov

In another area of research, the use of this compound in phase transfer catalysis has been explored. By encapsulating a cation, the crown ether can transport it from an aqueous phase to an organic phase, thereby facilitating reactions between a water-soluble reactant and an organic-soluble reactant. This has been demonstrated in reactions such as the oxidation of organic compounds using potassium permanganate (B83412) in nonpolar solvents. wikipedia.org

Furthermore, the ability of this compound to form complexes with potassium ions has been utilized in the synthesis of novel inorganic-organic hybrid materials. For instance, the complexation of potassium chlorochromate with different isomers of dithis compound has been studied, revealing differences in their reactivity and the formation of distinct crystalline structures. researchgate.net

The study of the crystal structures of this compound complexes provides valuable information about the nature of the host-guest interactions. X-ray diffraction studies have revealed the precise coordination geometry of the encapsulated cation and the conformational changes that the crown ether undergoes upon complexation. rsc.orgtandfonline.com These structural insights are crucial for the rational design of new host molecules with enhanced selectivity and affinity.

Synthetic Methodologies and Strategic Chemical Modifications of Cyclohexano 18 Crown 6

Stereospecific Synthesis of Dicyclohexano-18-crown-6 (B99776) Isomers

The spatial arrangement of the two cyclohexane (B81311) rings relative to the polyether ring defines the five stereoisomers of DCH18C6. doi.org The synthesis and isolation of individual isomers, particularly the trans-isomers, have been a focus of research to enable systematic studies of their unique properties. doi.org

Improved Synthetic Routes for Trans-Isomers

Another approach involves a one-step synthesis from (±)-cyclohexane-trans-1,2-diol, which yields the di-trans-isomers. researchgate.net Stereospecific syntheses for the trans-anti-trans and trans-syn-trans isomers have also been achieved starting from the diastereoisomeric (±)- and meso-2,2'-methylenedioxydicyclohexanols, which are themselves derived from (±)-cyclohexane-trans-1,2-diol. rsc.org Despite these advancements, the synthesis and purification of certain isomers, such as the trans-anti-trans isomer (Isomer D), remain difficult. doi.org

Controlled Synthesis and Enhanced Formation of Cis-Stereoisomers

In contrast to the trans-isomers, the cis-syn-cis (Isomer A) and cis-anti-cis (Isomer B) stereoisomers are more readily accessible. doi.org They are commonly produced through the catalytic hydrogenation of the precursor dibenzo-18-crown-6 (B77160) (DB18C6) and are commercially available. doi.org

An improved synthetic process has been developed to specifically enhance the formation of cis-isomers. This method focuses on the catalytic hydrogenation step, where specific conditions can increase the yield to 90% and promote the formation of the desired cis-stereoisomers. google.com A key finding is that the ratio of cis-syn-cis to cis-anti-cis isomers influences the product's physical state; a higher proportion of the cis-syn-cis isomer facilitates crystallization at room temperature. google.com Purification of the cis-syn-cis isomer to over 98% purity can be achieved through recrystallization from n-heptane. google.com

Precursor Chemistry and Hydrogenation Processes

The most common precursor for the synthesis of DCH18C6 is dibenzo-18-crown-6 (DB18C6). orgsyn.org The hydrogenation of the aromatic rings of DB18C6 is the critical step to produce the saturated cyclohexano analogue.

Catalytic Hydrogenation of Dibenzo-18-crown-6

The conversion of DB18C6 to DCH18C6 is achieved through catalytic hydrogenation, a process that reduces the two benzene (B151609) rings to cyclohexane rings. orgsyn.org A standard procedure involves hydrogenating DB18C6 in an n-butanol solvent using a 5% ruthenium-on-alumina catalyst. orgsyn.org The reaction is typically conducted under high pressure (around 70 atm) and at elevated temperatures (100°C) until the theoretical amount of hydrogen is consumed. orgsyn.org This process results in a mixture of DCH18C6 stereoisomers, which requires subsequent purification. orgsyn.orggoogle.com

The synthesis of the DB18C6 precursor itself has been optimized. An improved method for creating DB18C6 involves the slow addition of a dilute solution of t-butyl catechol to a concentrated solution of a cyclizing agent, dichloroethyl ether, which improved the yield to 60% on a large scale. rsc.org The addition of a phase-transfer catalyst, tetrabutylammonium (B224687) bromide, has also been shown to increase the yield and shorten the reaction time in the synthesis of DB18C6. google.com

Influence of Catalysts and Reaction Parameters on Yield and Stereoselectivity

Research has shown that the catalyst's activity is influenced by the particle size of the ruthenium, while the stereoselectivity is affected by its valence state. researchgate.net Notably, high selectivity for the cis-syn-cis-DCH18C6 isomer is favored when using Ru(0) catalysts. researchgate.net The use of rhodium-based catalysts in combination with phase-transfer agents has also been explored to control the stereochemical outcome. This system, under mild conditions (room temperature and atmospheric pressure), can be steered toward specific isomers by selecting the appropriate phase-transfer agent. researchgate.net At higher pressures, the stereoselectivity for the syn isomer can be increased to a 95/5 ratio over the anti isomer. researchgate.net

An improved process using an acidic Pichler-ruthenium catalyst and increasing the reaction temperature to 130-140°C has been reported to increase the yield of DCH18C6 to 90% while promoting the formation of the cis-stereoisomer. google.com Furthermore, in the hydrogenation of a substituted derivative, 4,4′-[di-t-butyldibenzo]-18-crown-6, the addition of potassium ions (K+) to the reaction mixture was found to enhance the yield to 75% when using a rhodium on alumina (B75360) catalyst. rsc.org

Table 1: Influence of Catalysts and Parameters on DCH18C6 Synthesis

| Parameter | Catalyst/Condition | Effect on Yield/Stereoselectivity | Reference |

|---|---|---|---|

| Catalyst Type | Ruthenium on Alumina | Standard catalyst for hydrogenation, produces a mixture of isomers. | orgsyn.org |

| Acidic Pichler-Ruthenium | Increases yield to 90% and promotes cis-isomer formation. | google.com | |

| Rhodium on Alumina | Effective for hydrogenation, particularly for substituted derivatives. | rsc.org | |

| Rhodium Salt w/ Phase Transfer Agent | Allows control over stereoselectivity under mild conditions. | researchgate.net | |

| Catalyst State | Ru(0) | High selectivity for cis-syn-cis-DCH18C6. | researchgate.net |

| Temperature | 100°C | Standard temperature for Ru/Alumina hydrogenation. | orgsyn.org |

| 130-140°C | Increases yield and favors cis-isomer formation with specific catalysts. | google.com | |

| Pressure | ~70 atm (1000 p.s.i.) | Standard condition for Ru/Alumina hydrogenation. | orgsyn.org |

| High Pressure | Increases syn/anti isomer ratio up to 95/5 with Rh catalyst. | researchgate.net | |

| Additives | K+ ions | Enhanced reaction yield (to 75%) in a related system. | rsc.org |

| Phase Transfer Agents | Can control stereoselectivity with Rh catalysts. | researchgate.net |

Derivatization and Functionalization Strategies

While DCH18C6 is a powerful complexing agent, its applications can be expanded by introducing functional groups onto its structure. However, the number of its derivatives is limited due to the chemically inert nature of the saturated cyclohexane rings. arkat-usa.org

A key strategy to overcome this limitation is to synthesize dicyclohexeno-18-crown-6 (DCE18C6), a version of the molecule that contains double bonds within the cyclohexane rings. arkat-usa.orgsemanticscholar.org These double bonds serve as reactive handles for further chemical modifications, providing a suitable starting point for creating a diverse range of functionalized DCH18C6 derivatives. arkat-usa.org

The first synthesis of two stereoisomers of DCE18C6, the trans-syn-trans and trans-anti-trans isomers, has been developed via a three-step procedure. arkat-usa.org The process starts with the commercially available 1,4-cyclohexadiene, which is first epoxidized using meta-chloroperoxybenzoic acid (mCPBA). arkat-usa.orgsemanticscholar.org The resulting epoxide is then reacted with diethylene glycol in a solvent-free procedure to form diol intermediates, which are subsequently cyclized to yield the final DCE18C6 isomers. semanticscholar.org This synthetic route provides a platform for future work in developing advanced materials based on the functionalization of the crown ether scaffold. arkat-usa.org

Synthesis of Hydroxymethyl Derivatives as Versatile Intermediates

The introduction of a hydroxymethyl group onto the this compound framework provides a versatile handle for further chemical modifications. These derivatives serve as key intermediates for creating more complex structures, such as lipophilic and polymer-bonded macrocyclic ligands. acs.org A common strategy involves the functionalization of the crown ether backbone to incorporate this reactive moiety.

One established method for preparing hydroxymethyl derivatives of 18-crown-6 (B118740) involves a multi-step synthesis that can be adapted for cyclohexano analogues. acs.org More recently, 2-hydroxymethyl-18-crown-6 has been demonstrated to act as an efficient organocatalyst. nih.gov For instance, it has been successfully employed in the eco-friendly, one-pot synthesis of α-aminophosphonates through the Kabachnik-Fields reaction. nih.gov This reaction, involving an aromatic aldehyde, aniline, and diethylphosphite, proceeds at room temperature without the need for transition metals and produces high yields of the desired products. nih.gov

Table 1: Synthesis of α-Aminophosphonates using 2-Hydroxymethyl-18-crown-6 as an Organocatalyst nih.gov

| Reactants | Catalyst | Conditions | Product Yield |

|---|---|---|---|

| Aromatic Aldehyde, Aniline, Diethylphosphite | 2-Hydroxymethyl-18-crown-6 | Room Temperature, Short Reaction Time | Up to 80% |

Preparation of Chiral and Meso-Crown Ethers

The synthesis of chiral and meso-isomers of this compound is of significant interest for applications in enantiomeric recognition and separation. These stereochemically distinct crown ethers are typically prepared from chiral precursors.

A key starting material for the synthesis of chiral this compound is (+)-(1S, 2S)-trans-cyclohexane-1,2-diol. rsc.org From this chiral diol, various chiral crown ethers, including (+)-trans,anti,trans-dicyclohexyl-18-crown-6, (+)-trans-cyclohexyl-15-crown-5, and (+)-trans-cyclohexyl-18-crown-6, have been successfully prepared. rsc.org The incorporation of cyclohexane-1,2-diol derivatives can also serve as a steric barrier in the resulting crown ether, influencing its complexation behavior with chiral and achiral amines. nycu.edu.twnycu.edu.tw

Direct Functionalization Routes for Crown Ethers

Direct functionalization offers a more efficient pathway to modify crown ethers by reducing the number of synthetic steps. rsc.org These methods often involve the direct introduction of functional groups onto the aliphatic or aromatic portions of the crown ether.

For aliphatic crown ethers like this compound, radical-mediated cross-dehydrogenative coupling is a common approach. rsc.org This can be initiated either photochemically or through thermal/chemical activation. rsc.orgiipseries.org For instance, direct fluorination of cyclohexano derivatives has been achieved by exposing a mixture of the crown ether and sodium fluoride (B91410) to fluorine gas in a cryogenic reactor, yielding per-fluorinated products in the range of 12% to 35%. rsc.org

Another direct functionalization route is the introduction of alkyl substituents. A two-stage synthetic route has been detailed for the synthesis of dithis compound derivatives with varying alkyl chain lengths. researchgate.net

Table 2: Examples of Direct Functionalization of Crown Ethers rsc.orgresearchgate.net

| Functionalization Reaction | Reagents/Conditions | Product Type | Yield |

|---|---|---|---|

| Per-fluorination | NaF, F2 gas, cryogenic reactor | Per-fluorinated cyclohexano crown ether | 12-35% |

| Alkylation | Two-stage synthesis | Alkyl-substituted dithis compound | Not specified |

Advanced Purification Techniques in Synthetic Research

The purity of this compound and its derivatives is crucial for their effective application. Several advanced techniques are employed to purify these macrocycles.

A common method involves distillation under high vacuum, which is effective for removing alcoholic and vinylic impurities from crude 18-crown-6. orgsyn.org However, the tendency of the compound to supercool can be a challenge. wikipedia.org

Recrystallization is another widely used purification technique. The formation of an acetonitrile (B52724) complex is a highly effective method for purifying 18-crown-6. orgsyn.orgwikipedia.org The crown ether is dissolved in hot acetonitrile, and upon cooling, a crystalline solvate precipitates, which can then be isolated. orgsyn.orgwikipedia.org For specific isomers of dicyclohexyl-18-crown-6, recrystallization from solvents like toluene (B28343) and n-heptane has proven effective. google.com

Chromatographic methods are also employed for the purification of crown ethers, offering a way to separate complex mixtures and isolate highly pure products. orgsyn.org In the synthesis of dicyclohexyl-18-crown-6, column chromatography is used to purify the final product after hydrogenation and reduction of dibenzo-18-crown-6. google.com

Table 3: Purification Techniques for this compound and its Derivatives google.comorgsyn.orgwikipedia.org

| Purification Technique | Description | Application |

|---|---|---|

| High Vacuum Distillation | Separation based on boiling point under reduced pressure. | Removal of volatile impurities from 18-crown-6. |

| Recrystallization (Acetonitrile) | Formation of a crystalline solvate from a supersaturated solution. | High-purity 18-crown-6. |

| Recrystallization (Toluene/n-Heptane) | Selective crystallization of specific isomers. | Purification of dicyclohexyl-18-crown-6 isomers. |

| Column Chromatography | Separation based on differential adsorption of components. | Purification of dicyclohexyl-18-crown-6 after synthesis. |

Host Guest Chemistry and Complexation Dynamics of Cyclohexano 18 Crown 6

Metal Cation Binding Selectivity and Complexation Affinity

The ability of Cyclohexano-18-crown-6 and its derivatives, such as Dithis compound (B99776) (DCH18C6), to selectively form stable complexes with specific metal cations is a cornerstone of its utility. This selectivity is primarily dictated by the "size-fit" concept, where the cation that best matches the dimensions of the host's cavity forms the most stable complex.

This compound exhibits a pronounced selectivity for the potassium ion (K+) among the alkali metal cations. qu.edu.iqnih.govlibretexts.org This preference is attributed to the excellent size compatibility between the K+ cation (ionic diameter ≈ 2.66 Å) and the cavity of the 18-crown-6 (B118740) ring (diameter ≈ 2.6–3.2 Å). researchgate.net This optimal fit allows for strong electrostatic interactions with all six oxygen donor atoms, leading to a highly stable complex. libretexts.orgquora.com While complexes are formed with other alkali metals, their stability is comparatively lower. Studies on Dithis compound in acetonitrile (B52724) have established a clear binding selectivity sequence. muk.ac.ir

Binding Selectivity of Dithis compound for Alkali Metal Cations

| Cation | Relative Binding Affinity | Reference |

|---|---|---|

| K+ | Highest | muk.ac.ir |

| Na+ | High | muk.ac.ir |

| Rb+ | Moderate | muk.ac.ir |

The binding affinity for Na+ is also significant, though less than for K+. muk.ac.ir For cations larger than K+, such as Rb+ and Cs+, the fit within the cavity is less ideal, resulting in weaker interactions and lower complex stability. researchgate.net

This compound and its derivatives form 1:1 complexes with divalent alkaline earth metal cations. researchgate.netresearchgate.net The binding selectivity within this group is influenced by both ionic size and charge density. In pure methanol (B129727), the stability of the complexes follows a distinct trend. researchgate.net

Binding Selectivity of 18-Crown-6 for Alkaline Earth Metal Cations in Methanol

| Cation | Relative Binding Affinity | Reference |

|---|---|---|

| Ba2+ | Highest | researchgate.netresearchgate.net |

| Sr2+ | High | researchgate.netresearchgate.net |

| Ca2+ | Moderate | researchgate.netresearchgate.net |

The interaction with these divalent cations induces conformational changes in the crown ether backbone. For smaller cations like Mg2+ and Ca2+, the crown ether adopts a more compact, folded D2 geometry. ru.nl As the cation size increases, the crown ether becomes less folded, with the Sr2+ complex showing a more open C2 configuration and the Ba2+ complex adopting a planar D3d structure to best accommodate the larger ion. ru.nl

Dithis compound (DCH18C6) has demonstrated a strong ability to form complexes with divalent and trivalent lanthanide and actinide ions, making it a candidate for separation processes involving these elements. nih.govresearchgate.netnih.gov Molecular dynamics simulations have shown that DCH18C6 forms stable complexes with divalent lanthanides such as Sm2+, Eu2+, Dy2+, and Yb2+, as well as the actinide Cf2+. nih.govresearchgate.netnih.gov

In these complexes, the cation is typically encapsulated within the polyether ring, with a coordination number of six between the ion and the oxygen atoms of the crown ether. nih.govnih.gov The fit within the cavity is crucial; for instance, the Dy(III) ion is considered to have a highly appropriate size for the 18-crown-6 cavity, leading to a symmetric and stable complex. ub.edu For smaller ions like Dy2+ and Yb2+, slight fluctuations in coordination suggest the ring size may not be a perfect fit, though the cation remains within the ring. nih.govnih.gov The ligand demonstrates the ability to form complexes with trivalent ions as well, including Am3+ and Eu3+. nih.gov

This compound and its analogues can form complexes with a variety of transition and post-transition metal ions, typically in a 1:1 stoichiometry. researchgate.netchemijournal.com The stability of these complexes can vary significantly depending on the ion and the solvent system. For benzo-18-crown-6 (B86084) in methanol-water mixtures, the stability constants for several divalent cations have been determined, showing a selectivity order of Co(II) > Ni(II) > Zn(II). chemijournal.com Studies with 18-crown-6 have also characterized its complexation with ions such as Ag+, Pb2+, Cu2+, Co2+, and Ni2+. researchgate.net In contrast, the interaction with Fe3+ is observed to be significantly weaker, resulting in less stable complexes. researchgate.net

Complexation of this compound Analogues with Various Metal Ions

| Cation | Complex Formation Noted | Stability Order (where available) | Reference |

|---|---|---|---|

| Ag+ | Yes | - | researchgate.net |

| Pb2+ | Yes | - | muk.ac.irresearchgate.net |

| Co2+ | Yes | Co(II) > Ni(II) > Zn(II) | researchgate.netchemijournal.com |

| Ni2+ | Yes | Co(II) > Ni(II) > Zn(II) | researchgate.netchemijournal.com |

| Zn2+ | Yes | Co(II) > Ni(II) > Zn(II) | chemijournal.com |

| Cu2+ | Yes | - | researchgate.net |

Thermodynamics and Kinetics of Complex Formation

The formation of a host-guest complex between this compound and a metal cation is an equilibrium process characterized by thermodynamic parameters that describe the stability and energetics of the interaction.

The stability constant (also known as the formation constant, Kf, or association constant, KA) is a quantitative measure of the strength of the interaction between the crown ether host and the metal cation guest. These constants are commonly determined experimentally using techniques such as conductometry, calorimetry, and spectroscopy. muk.ac.irresearchgate.netnih.gov The magnitude of the stability constant is influenced by factors such as the solvent system and temperature. researchgate.netresearchgate.netchemijournal.comnih.gov

A higher value of log Kf indicates a more stable complex. The complexation of 18-crown-6 with K+ in methanol is particularly strong, with a reported binding constant of 10^6 M-1. wikipedia.org The stability of complexes is highly dependent on the solvent; for the K+ complex with 18-crown-6, the stability varies in the order of Propylene Carbonate > Methanol > Acetonitrile > Dimethylformamide. nih.gov Thermodynamic parameters such as changes in enthalpy (ΔH°) and entropy (ΔS°) can be derived from the temperature dependence of the stability constant, providing deeper insight into the driving forces of complexation. researchgate.netchemijournal.comnih.gov

Logarithm of Stability Constants (log Kf) for 18-Crown-6 Analogues with Various Cations

| Cation | Ligand | Solvent | Log Kf | Reference |

|---|---|---|---|---|

| K+ | 18-Crown-6 | Methanol | 6.0 | wikipedia.org |

| K+ | Dithis compound | Acetonitrile | 5.39 | muk.ac.ir |

| Na+ | Dithis compound | Acetonitrile | 4.08 | muk.ac.ir |

| Ba2+ | 18-Crown-6 | Methanol | > 4.0 | researchgate.net |

| Sr2+ | 18-Crown-6 | Methanol | 3.88 | researchgate.net |

| Co2+ | Benzo-18-crown-6 | 50% MeOH-Water | 1.47 | chemijournal.com |

| Ni2+ | Benzo-18-crown-6 | 50% MeOH-Water | 1.15 | chemijournal.com |

Enthalpic and Entropic Contributions to Complexation (∆H, ∆S)

The formation of a host-guest complex between this compound and a cation is a thermodynamically driven process, with both enthalpy (ΔH) and entropy (ΔS) playing crucial roles. Generally, the complexation is an exothermic process, indicated by a negative enthalpy change (ΔH < 0). This is primarily attributed to the favorable electrostatic interactions established between the cation and the oxygen atoms of the crown ether cavity. The release of energy upon the formation of these ion-dipole bonds is a significant driving force for complexation.

| Cation | Solvent | ΔH (kJ/mol) | ΔS (J/mol·K) |

|---|---|---|---|

| Na⁺ | Acetonitrile | -45.6 | -34 |

| K⁺ | Acetonitrile | -60.7 | -20 |

| Rb⁺ | Acetonitrile | -54.0 | -14 |

| Cs⁺ | Acetonitrile | -46.0 | -16 |

| Mg²⁺ | 70:30 (mol%) Acetonitrile-Water | -28.8 | -29 |

| Ca²⁺ | 70:30 (mol%) Acetonitrile-Water | -37.4 | -30 |

| Sr²⁺ | 70:30 (mol%) Acetonitrile-Water | -45.9 | -42 |

Data for alkali metals from Tawarah and Mizyed, 1988. Data for alkaline earth metals from a 2014 study on complex formation in acetonitrile-water mixtures. muk.ac.ircore.ac.uk

Gibbs Free Energy Changes of Complexation (∆G)

For the complexation of this compound with various cations, the Gibbs free energy change is influenced by factors such as the size of the cation relative to the crown ether cavity, the charge density of the cation, and the nature of the solvent. The "size-fit" concept is particularly relevant, where the most stable complexes are often formed when the ionic radius of the cation closely matches the size of the crown ether's cavity.

The diastereoisomerism of dithis compound also significantly impacts the Gibbs free energy of complexation. For instance, in the complexation of Sm²⁺ in tetrahydrofuran (B95107), the cis-syn-cis diastereoisomer forms the most stable complex with the most favorable Gibbs binding free energy, followed by the cis-anti-cis and then the trans-anti-trans isomers. nih.gov

| Cation | Diastereoisomer | Solvent | ΔG (kcal/mol) |

|---|---|---|---|

| Sm²⁺ | cis-syn-cis | THF | -20.5 |

| Sm²⁺ | cis-anti-cis | THF | -19.1 |

| Sm²⁺ | trans-anti-trans | THF | -18.5 |

Data from a 2022 study on the molecular dynamics and free energy calculations of dithis compound diastereoisomers. nih.gov

Mechanisms of Host-Guest Interaction

The formation of stable complexes between this compound and guest molecules is underpinned by a variety of non-covalent interactions. The nature and strength of these interactions dictate the selectivity and affinity of the host for a particular guest.

Ion-Dipole Interactions and Coordination Numbers

The primary driving force for the complexation of cations by this compound is the ion-dipole interaction between the positively charged guest and the lone pairs of electrons on the oxygen atoms of the crown ether. The six oxygen atoms are strategically positioned to create a hydrophilic cavity that can effectively solvate a cation.

The coordination number in these complexes typically refers to the number of oxygen atoms from the crown ether that are directly interacting with the cation. For many metal cations that fit well within the cavity of this compound, the coordination number is six, with the cation situated at or near the center of the macrocyclic ring and interacting with all six oxygen atoms. However, the coordination can vary depending on the size of the cation. For smaller cations, the crown ether may fold or "wrap" around the ion to achieve optimal coordination, while for larger cations, the ion may sit slightly out of the plane of the oxygen atoms. In some instances, particularly with smaller or highly charged cations, fluctuations in the coordination number between five and six have been observed. nih.gov

Hydrogen Bonding Motifs (e.g., N–H···O Interactions)

Beyond the complexation of simple metal ions, this compound can also act as a host for organic cations, such as ammonium (B1175870) ions (NH₄⁺), through hydrogen bonding. In these complexes, the hydrogen atoms of the ammonium ion act as hydrogen bond donors, forming N–H···O hydrogen bonds with the oxygen atoms of the crown ether, which act as hydrogen bond acceptors.

The geometry of the 18-crown-6 cavity is well-suited to form multiple hydrogen bonds with a tetrahedral guest like the ammonium ion. Typically, three of the four hydrogen atoms of the ammonium ion form hydrogen bonds with three alternating oxygen atoms of the crown ether ring, while the fourth hydrogen atom points away from the ring. This three-point binding motif contributes significantly to the stability of the complex.

Influence of Crown Ether Diastereoisomerism on Complexation

The cyclohexane (B81311) rings fused to the 18-crown-6 macrocycle introduce stereocenters, leading to the existence of several diastereoisomers, with the most common being the cis-syn-cis and cis-anti-cis isomers. nih.gov The spatial orientation of the cyclohexane rings has a profound impact on the shape of the crown ether cavity and, consequently, on its complexation behavior.

Generally, the cis-syn-cis isomer exhibits the highest complexing ability for many metal cations. nih.gov This is because the two cyclohexane rings are on the same side of the crown ether ring, which pre-organizes the macrocycle into a conformation that is favorable for cation binding. The cis-anti-cis isomer, with the cyclohexane rings on opposite sides, is typically a less effective complexing agent. The difference in stability of the complexes formed with different diastereoisomers is reflected in their Gibbs free energies of complexation.

Conformational Flexibility and Adaptability of the Macrocyclic Ring

The 18-crown-6 macrocycle is not a rigid structure; it possesses considerable conformational flexibility. wikipedia.org This flexibility is crucial for its function as a host molecule, as it allows the crown ether to adapt its conformation to best accommodate a guest of a particular size and shape. Upon complexation, the this compound molecule undergoes a significant conformational change from its free, more disordered state to a more organized structure that maximizes the interactions with the guest. wikipedia.org

This induced-fit mechanism allows the crown ether to optimize the ion-dipole or hydrogen bonding interactions with the guest. The specific conformation adopted by the complex can be influenced by the nature of the guest, the solvent, and the diastereoisomer of the crown ether. For example, in some cases, the crown ether can adopt a "bowl-shaped" conformation to better encapsulate a cation. nih.gov This conformational adaptability is a key factor in the high affinity and selectivity of this compound for a wide range of guest species.

Stoichiometry of Host-Guest Complexes (e.g., 1:1, 1:2, M2L, ML2)

The stoichiometry of complexes formed between this compound (DCH18C6) and various guest cations is fundamentally dependent on the relative sizes of the cation and the crown ether's cavity, as well as the solvent environment. The most commonly observed stoichiometry is a 1:1 complex, where one crown ether molecule encapsulates a single guest ion.

Conductometric studies have shown that DCH18C6 forms 1:1 complexes with a range of divalent cations, including Mg²⁺, Ca²⁺, Sr²⁺, and Ba²⁺, in methanol-water binary mixtures researchgate.net. Similarly, 1:1 complexes are typically formed with La³⁺ and UO₂²⁺ in acetonitrile-nitromethane solutions researchgate.net.

However, other stoichiometries can be formed under specific conditions. For instance, in pure acetonitrile, complexes with a 1:2 (ML₂) stoichiometry have been observed for Ca²⁺ and Ba²⁺ cations with DCH18C6 researchgate.net. This indicates that two ligand molecules can coordinate to a single metal ion. The formation of 1:2 host-guest complexes has also been crystallographically confirmed for DCH18C6 isomers with sodium phenolate, where two distinct sodium cations are complexed by a single crown ether host, representing an M₂L stoichiometry cdnsciencepub.com. Furthermore, research has noted the formation of M₂L complexes for the Pb²⁺/DCH18C6 system muk.ac.ir.

The specific isomer of DCH18C6 can also influence complexation. For example, the trans,syn,trans-isomer is known to form crystalline 1:1 complexes with various alkali metal, ammonium, and primary alkylammonium salts researchgate.net.

Table 1: Observed Stoichiometries of this compound Complexes

| Guest Cation | Solvent System | Observed Stoichiometry (Host:Guest) | Reference |

| Mg²⁺, Ca²⁺, Sr²⁺, Ba²⁺ | Methanol-Water | 1:1 (ML) | researchgate.net |

| La³⁺, UO₂²⁺ | Acetonitrile-Nitromethane | 1:1 (ML) | researchgate.net |

| Ca²⁺, Ba²⁺ | Pure Acetonitrile | 1:2 (ML₂) | researchgate.net |

| Na⁺ | - | 2:1 (M₂L) | cdnsciencepub.com |

| Pb²⁺ | Not Specified | 2:1 (M₂L) | muk.ac.ir |

| Alkali Metals, NH₄⁺ | Not Specified | 1:1 (ML) | researchgate.net |

**3.5. Solvent Effects on Complexation Behavior

The solvent plays a critical role in the thermodynamics and kinetics of complex formation involving this compound. The stability and selectivity of host-guest complexes can change drastically with the nature and composition of the solvent medium researchgate.netmuk.ac.ir. During complexation, the macrocycle must compete with solvent molecules for coordination to the cation muk.ac.ir.

In mixed solvent systems, the phenomenon of preferential solvation can significantly influence complexation equilibrium. Preferential solvation occurs when the composition of the solvent in the immediate vicinity of a solute (the solvation shell) differs from that of the bulk solvent mdpi.com. Both the free crown ether and the guest cation, as well as the resulting complex, can be preferentially solvated by one of the solvent components researchgate.net.

The stability of this compound complexes is strongly influenced by the physicochemical properties of the solvent, particularly its dielectric constant and its ability to donate electron pairs (donicity).

Generally, complex stability is higher in solvents with a low dielectric constant muk.ac.ir. Solvents with high dielectric constants, such as acetonitrile (dielectric constant of ~37), are effective at stabilizing separated ions, which can disfavor the formation of the host-guest complex muk.ac.irnih.gov. Conversely, in less polar media, the electrostatic interactions between the cation and the crown ether's oxygen atoms are stronger, leading to more stable complexes nih.gov.

The electron-pair donating ability of the solvent, often quantified by Gutmann's donor number, is also crucial. Solvents that are strong Lewis bases can compete effectively with the crown ether for the guest cation, thereby reducing the stability of the complex researchgate.netresearchgate.net. For example, the stability of crown ether complexes often decreases in solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) compared to less basic solvents like methanol or acetonitrile muk.ac.ir. Therefore, solvents that are poor cation solvators tend to favor the formation of more stable crown ether complexes muk.ac.ir.

Supramolecular Architecture and Self-Assembly Driven by Host-Guest Interactions

The specific and directional non-covalent interactions inherent in this compound host-guest complexes can be harnessed to direct their self-assembly into well-defined, higher-order supramolecular structures.

Certain isomers of this compound are particularly well-suited for constructing one-dimensional (1D) supramolecular architectures. Specifically, the trans-syn-trans-dicyclohexano acs.orgcrown-6 isomer (tst-DCH acs.orgcrown-6) has been used to build supramolecular crystals with 1D columnar structures rsc.orgrsc.org.

In complexes with organic ammonium cations like anilinium (Ani⁺), the tst-DCH acs.orgcrown-6 molecule adopts a highly planar conformation rsc.org. This planarity allows for bidirectional hydrogen bonding, where the guest cation can form N–H⋯O hydrogen bonds with the crown ether's oxygen atoms from both the upper and lower faces of the molecule rsc.orgrsc.org. This interaction is the primary driving force for the self-assembly process. The resulting crystal structure consists of the anilinium cations and the tst-DCH acs.orgcrown-6 molecules stacking alternately to form an infinite one-dimensional supramolecular column rsc.org. The absence of significant intermolecular interactions between the crown ether molecules themselves is also key to the formation of these well-ordered columnar assemblies rsc.org. Such structures are of interest for the development of molecular channels or components for molecular nanomachines rsc.orgrsc.org.

This compound and its parent compound, 18-crown-6, are known to form threaded structures called pseudorotaxanes. In a pseudorotaxane, a linear molecular "guest" is threaded through the cavity of the macrocyclic "host" without a covalent bond. These assemblies are typically held together by non-covalent interactions such as hydrogen bonding and ion-dipole forces between the guest and the crown ether. The formation of pseudorotaxanes is a key step in the synthesis of more complex molecular machines like rotaxanes and catenanes researchgate.net.

Furthermore, complexes of crown ethers can form liquid clathrates. A liquid clathrate is a liquid-phase host-guest compound where the guest molecules are entrapped within cavities in the host lattice. The parent 18-crown-6 is known to form a liquid clathrate when it complexes a hydronium ion (H₃O⁺) in the presence of aromatic solvents like benzene (B151609) or toluene (B28343) acs.org. In this system, the [H₃O·18-crown-6]⁺ complex acts as the host, creating a lattice that traps the solvent molecules as guests acs.org. Given the structural similarity, this compound complexes possess the potential to form analogous liquid clathrate systems.

Extraction and Separation Science Utilizing Cyclohexano 18 Crown 6

Methodologies for Liquid-Phase Extraction

Cyclohexano-18-crown-6 is employed in various liquid-phase extraction techniques to achieve the separations described above.

Liquid-liquid extraction, or solvent extraction, is a primary method for utilizing this compound. In this process, an aqueous solution containing the target ions is mixed with an immiscible organic solvent containing the crown ether. The crown ether selectively complexes with the target ion, transferring it from the aqueous phase to the organic phase.

This technique has been successfully applied to the recovery of Strontium from acidic nuclear waste streams researchgate.netrsc.org. A vortex-assisted liquid-liquid microextraction method has also been developed for determining strontium in aqueous samples. In this method, 4',4″(5″)-di-(tert-butylcyclohexano)-18-crown-6 is used to complex strontium, which is then extracted into 1-octanol (B28484) nih.gov. LLE systems with DCH18C6 have also proven effective for the quantitative extraction of other elements, such as Rubidium, from aqueous solutions containing picric acid into methylene (B1212753) chloride nih.govjournalijar.com.

Table 2: Examples of Liquid-Liquid Extraction Systems Using this compound Derivatives

| Target Ion | Crown Ether | Organic Phase | Aqueous Phase | Key Application | Reference |

|---|---|---|---|---|---|

| Sr²⁺ | Dithis compound (B99776) (DCH18C6) | n-octanol / Acetylene (B1199291) tetrachloride | Nitric Acid | Nuclear Waste Treatment | researchgate.net |

| Sr²⁺ | Di-(tert-butylcyclohexano)-18-crown-6 | 1-octanol | Water Samples | Environmental Analysis | nih.gov |

| Rb⁺ | Dithis compound (DCH18C6) | Methylene Chloride | Picric Acid (pH 3.0-7.0) | Separation of Alkali Metals | nih.govjournalijar.com |

Extraction chromatography combines the selectivity of liquid-liquid extraction with the procedural simplicity of a chromatographic process. In this technique, a solid polymeric support is impregnated with a selective extractant, in this case, a this compound derivative. This impregnated resin then acts as the stationary phase in a chromatography column.

This methodology is highly effective for treating radioactive waste. For example, resins impregnated with di-tert-butyl-cyclohexano-18-crown-6 have been developed for the rapid monitoring and separation of ⁹⁰Sr sigmaaldrich.com. A cation exchange polymer resin embedded with magnetic nanoparticles was modified with this crown ether to selectively capture ⁹⁰Sr from urine samples, which is valuable in radiological emergencies sigmaaldrich.com. Similarly, novel polysiloxane resins functionalized with DCH18C6 have been synthesized for the extraction of Sr(II) from highly acidic nitric acid medium nih.gov. The use of crown ether-impregnated polymeric resins has also been investigated for the column chromatographic separation of various radionuclides, including ¹³⁴Cs, ⁶⁰Co, and ¹⁵²⁺¹⁵⁴Eu, from low-level liquid radioactive waste researchgate.net.

Application of Magnetic Nanoparticles in Selective Separations

The integration of crown ethers with magnetic nanoparticles (MNPs) has led to the development of advanced materials for highly selective and efficient separations. These hybrid materials combine the specific ion-cavity recognition of the crown ether with the ease of separation offered by magnetic nanoparticles, which can be manipulated using an external magnetic field.

A key application of this technology is in the selective extraction of radionuclides from complex aqueous solutions, such as nuclear waste or bioassay samples. For instance, 4′4″(5″)di-tert-butyl dithis compound has been successfully immobilized onto the surface of iron oxide magnetic nanoparticles. These functionalized nanoparticles have demonstrated a significant capability for binding and detecting radioactive strontium, with studies showing a 65% uptake of Strontium-85 (B84106) (⁸⁵Sr).

The general process involves the synthesis of a magnetic core, typically iron oxide (Fe₃O₄), followed by coating with a polymer shell. This shell serves to stabilize the nanoparticles and provides a platform for attaching the crown ether ligand. Once functionalized, the MNPs are introduced into the sample solution, where the this compound selectively complexes with the target ion (e.g., Sr²⁺). After an incubation period, an external magnet is used to aggregate and remove the nanoparticles, along with the bound strontium, from the solution, providing a rapid and efficient separation method.

Optimization of Extraction System Parameters

The efficiency of solvent extraction systems using this compound is highly dependent on several key parameters, including the choice of diluent, the acidity of the aqueous phase, and the presence of other complexing agents.

Diluent Effects on Distribution Ratios (e.g., HFC mixed solvents, ionic liquids, n-octanol)

The diluent, or organic solvent, plays a crucial role in the extraction process, affecting both the distribution ratio (D) of the metal ion and the stability of the extracted complex. Research has explored a range of conventional and novel diluents to optimize extraction performance.

HFC Mixed Solvents: Hydrofluorocarbon (HFC) solvents are noted for their unique properties, including low solubility in water. In studies extracting Strontium(II) with dithis compound (DCH18C6), HFC mixed solvents have yielded exceptionally high distribution ratios. For example, using a mixture of trans-1,2-dichloroethylene (B151667) and HFC-43, the maximum distribution ratio for Sr(II) was found to be approximately 180 under specific acidic conditions, which is more than ten times larger than with nitric acid alone rsc.orgresearchgate.net.

Ionic Liquids (ILs): Room-temperature ionic liquids serve as both a diluent and a synergistic extractant. In a system designed to extract Rubidium(I) from brine solutions using DCH18C6, a mixed diluent containing 1,2-dichloroethane (B1671644) and the ionic liquid 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)imide ([C₂mim⁺][NTf₂⁻]) was used. The highest separation factor for rubidium over potassium was achieved when the ionic liquid constituted 10% of the diluent volume acs.org. For Strontium(II) extraction, ionic liquid systems resulted in much higher distribution ratios at low nitric acid concentrations compared to traditional solvents researchgate.net.

n-Octanol: The addition of n-octanol as a modifier to other organic solvents has been shown to significantly enhance extraction. In the extraction of Sr(II) with di-tert-butyl this compound (DtBuCH18C6), a 1:1 mixture of chloroform (B151607) and n-octanol resulted in the highest distribution ratio values researchgate.net. Similarly, a binary diluent of n-octanol and acetylene tetrachloride provided a higher distribution ratio for Sr²⁺ compared to using pure n-octanol researchgate.net.

Table 1: Effect of Different Diluents on Metal Ion Extraction with this compound Derivatives

| Target Ion | Crown Ether | Diluent System | Observation |

|---|---|---|---|

| Sr(II) | DCH18C6 | HFC Mixed Solvent | Maximum D value of ~180 was achieved rsc.orgresearchgate.net. |

| Rb(I) | DCH18C6 | 1,2-dichloroethane / [C₂mim⁺][NTf₂⁻] | Optimal separation from K(I) at 10% ionic liquid content acs.org. |

| Sr(II) | DtBuCH18C6 | Chloroform / n-octanol (1:1) | Highest distribution ratio values observed researchgate.net. |

Influence of Acid Concentration in the Aqueous Phase

The concentration of acid, particularly nitric acid (HNO₃), in the aqueous phase has a profound and complex effect on the extraction of metal ions with this compound. The distribution ratio of a metal ion like Sr(II) typically shows a parabolic relationship with HNO₃ concentration.

Initially, as the nitric acid concentration increases to low levels (e.g., 1-2 M), the distribution ratio for Sr(II) also increases. This is attributed to the "salting-out" effect, where the high concentration of nitrate (B79036) ions in the aqueous phase promotes the formation and extraction of the neutral Sr(NO₃)₂-crown ether complex into the organic phase. However, as the acid concentration rises further, the extraction efficiency begins to decrease. This is due to the increased competition of hydronium ions (H₃O⁺) for complexation with the crown ether, which reduces the amount of free crown ether available to extract the target metal ion researchgate.net. Studies on Sr(II) extraction with DCH18C6 in an n-octanol/acetylene tetrachloride diluent showed the maximum distribution value occurred at approximately 1 to 2 M HNO₃ researchgate.net.

Table 2: Influence of Nitric Acid Concentration on the Distribution Ratio (D) of Sr(II) using DCH18C6

| HNO₃ Concentration (M) | Diluent | Observation |

|---|---|---|

| Low to Moderate (~1-2 M) | n-octanol / acetylene tetrachloride | D value reaches a maximum due to salting-out effect researchgate.net. |

| High (>2 M) | n-octanol / acetylene tetrachloride | D value decreases due to competition from H₃O⁺ ions researchgate.net. |

Synergistic Extraction with Auxiliary Ligands

Synergistic extraction occurs when the extractive capability of a mixture of two ligands is greater than the sum of their individual extraction efficiencies. This effect is often exploited to enhance both the extraction and selectivity for specific metal ions.

A notable example is the synergistic system involving cis-dithis compound (DC18C6) and the chelating agent 2-thenoyltrifluoroacetone (B1682245) (Htta) for the separation of trivalent lanthanoids (Ln³⁺) into an ionic liquid. The addition of DC18C6 significantly enhanced the extractability of lighter lanthanoids. The extraction mechanism involves the formation of cationic ternary complexes, such as [Ln(tta)₂(CE)]⁺ and [Ln(tta)(CE)]²⁺ (where CE is the crown ether). This synergistic effect is attributed to a size-fitting phenomenon, where the crown ether's cavity size is well-suited for complexing with the lighter, larger lanthanide ions nih.gov.

Separation of Trace Elements from Complex Analytical Matrices (e.g., Silver(I))

This compound is highly effective for the selective separation of specific trace elements from complex matrices containing a mixture of other ions. A prime example is the selective extraction of lead(II) (Pb²⁺) from aqueous solutions containing other heavy metal cations like Ni²⁺, Co²⁺, Cu²⁺, and Zn²⁺ acs.org.

In competitive extraction experiments, DCH18C6 demonstrates a remarkable selectivity for Pb²⁺. When an aqueous solution containing a mixture of these metal chlorides was treated with DCH18C6 in a nitrobenzene (B124822) solvent, only Pb²⁺ was quantitatively extracted into the organic phase. Interestingly, the distribution ratio for lead was found to be significantly higher in the competitive multi-ion system compared to a single-ion lead solution. For instance, the distribution ratio for Pb²⁺ increased from 0.15 in a single extraction to 5.1 in the competitive extraction acs.org. This enhancement highlights the crown ether's high affinity for lead, allowing for its effective removal and isolation from complex industrial wastewater or environmental samples acs.org.

Development of Crown Ether-Based Resins for Environmental Remediation

To address environmental contamination, particularly from radioactive waste, this compound and its derivatives have been incorporated into solid supports to create specialized resins. These materials are used in solid-phase extraction and chromatography for the targeted removal of pollutants.

One common method is the impregnation of a polymeric resin, such as Amberlite XAD, with a crown ether. Resins impregnated with dicyclohexyl-18-crown-6 have been successfully employed for the selective removal of strontium ions from nitric acid solutions researchgate.net. These "Sr-specific" resins are crucial for treating high-level liquid waste (HLLW) generated during the reprocessing of spent nuclear fuels, as they can selectively capture the hazardous ⁹⁰Sr isotope researchgate.net.

These crown ether-based resins offer several advantages for environmental remediation, including high selectivity, reusability, and suitability for use in column chromatography systems for continuous processing of contaminated streams. They have been applied to the treatment of low-level liquid radioactive waste to separate various radionuclides, including ¹³⁴Cs, ⁶⁰Co, ⁶⁵Zn, and ¹⁵²⁺¹⁵⁴Eu, demonstrating their versatility in environmental cleanup applications icm.edu.pl.

Catalytic Applications and Mechanistic Insights of Cyclohexano 18 Crown 6

Phase Transfer Catalysis (PTC)

Phase transfer catalysis is a powerful technique for facilitating reactions between reactants located in different immiscible phases, such as an aqueous phase and an organic phase. Cyclohexano-18-crown-6 excels as a phase transfer catalyst due to its ability to transport ionic species across the phase boundary.

The primary mechanism by which this compound functions as a phase transfer catalyst involves the complexation of a cation from an inorganic salt (e.g., KX, where X is an anion) in the aqueous or solid phase. The exterior of the cyclohexano-substituted crown ether is lipophilic, allowing the entire [this compound-K]⁺X⁻ complex to dissolve in the organic solvent. stackexchange.comnih.gov

Once in the organic phase, the cation is sequestered within the polar cavity of the crown ether, shielded by the oxygen atoms. This sequestration has two crucial effects:

Solubilization : The complex becomes soluble in the nonpolar organic medium, effectively transporting the anion from its native phase. youtube.com

Anion Activation : The association between the cation and the anion is significantly weakened. The cation's charge is dispersed over the large surface area of the crown ether complex, reducing the coulombic attraction to the anion. Furthermore, the anion is stripped of its hydration shell upon entering the organic phase. This "naked" or poorly solvated anion is more reactive and highly nucleophilic compared to its hydrated counterpart in the aqueous phase. rsc.orgias.ac.in

This process of transferring and activating the anion is a critical step that enables reactions with organic substrates that are soluble only in the organic phase. ias.ac.inmdpi.com Unlike cryptands, which can create nearly "naked anions," complexed crown ethers result in a slightly larger cation-anion interaction, but still provide a substantial increase in anion reactivity. rsc.org

A significant application of this compound in phase transfer catalysis is the promotion of nucleophilic substitution reactions, particularly Sₙ2 reactions. youtube.com Many potent nucleophiles, such as fluoride (B91410) (F⁻) or cyanide (CN⁻) ions, are typically available as inorganic salts (e.g., KF, KCN) that are insoluble in the aprotic organic solvents where Sₙ2 reactions are most efficient. youtube.com

This compound overcomes this solubility barrier. For instance, in the reaction between an alkyl halide (R-Br) and potassium fluoride (KF), the crown ether encapsulates the K⁺ ion, transporting the fluoride ion into the organic solvent (e.g., benzene (B151609) or acetonitrile). youtube.com The resulting "naked" fluoride ion is a much stronger nucleophile, leading to a dramatic increase in the reaction rate. youtube.comrsc.org

The general sequence for this catalytic process is as follows:

The crown ether complexes with the potassium ion at the interface of the two phases.

The [Crown Ether-K]⁺F⁻ ion pair is extracted into the organic phase.

The activated fluoride anion attacks the alkyl halide, forming the fluoroalkane and releasing the bromide ion.

The [Crown Ether-K]⁺Br⁻ complex returns to the interface to exchange the bromide for a fluoride ion, thus continuing the catalytic cycle.

This methodology has been successfully applied to a range of anion-promoted nucleophilic substitutions. A study using the related perhydrodibenzo-18-crown-6 demonstrated a clear reactivity sequence for various anions in the reaction with n-octyl methanesulphonate: N₃⁻ > I⁻ ∼ Br⁻ > CN⁻ > Cl⁻ > SCN⁻. rsc.org

| Reaction Type | Substrate Example | Nucleophile Salt | Solvent | Role of this compound | Outcome |

| Sₙ2 Fluorination | 1-Bromobutane | KF | Benzene | Solubilizes KF, activates F⁻ anion | Increased yield of 1-Fluorobutane |

| Sₙ2 Cyanation | 1-Bromooctane | NaCN | Toluene (B28343) | Solubilizes NaCN, activates CN⁻ anion | Accelerated formation of 1-cyanooctane |

| Esterification | Benzyl Bromide | Potassium Acetate | Acetonitrile (B52724) | Solubilizes K⁺OAc⁻, activates acetate | Enhanced rate of Benzyl Acetate synthesis |

Enhancement of Organic Reactions

Beyond phase transfer catalysis, this compound can be employed to enhance the rate and selectivity of various homogeneous organic reactions, often by modifying the properties of metal catalysts.

The liquid-phase oxidation of hydrocarbons is a crucial industrial process. Research has shown that the addition of crown ethers, including derivatives of 18-crown-6 (B118740), can significantly improve the performance of transition metal-based catalysts in these reactions. researchgate.netlpnu.ualp.edu.ua

| Hydrocarbon | Catalyst System | Additive | Observed Effect |

| Cyclohexane (B81311) | Cobalt Naphthenate | Dibenzo-18-crown-6 (B77160) | Increased oxidation rate and selectivity for target products. researchgate.netlp.edu.ua |

| Ethylbenzene | Cobalt bis(acetylacetonate) | 18-crown-6 | Increased initial rate and higher selectivity for α-phenylethylhydroperoxide. researchgate.net |

The catalytic activity of transition metals often depends on their redox potentials. This compound can influence these potentials by complexing with cations that are part of the catalyst's coordination sphere or are present in the reaction medium. This interaction can induce conformational changes or alter the electronic environment of the metal center, thereby modulating its redox behavior.

A study on a redox-active molecule fused to an 18-crown-6 ring demonstrated this principle clearly. nih.gov Upon complexation with a potassium ion (K⁺), the 18-crown-6 ring underwent a conformational change. This transition altered the geometry of the attached redox-active center, which in turn changed its Highest Occupied Molecular Orbital (HOMO) energy level. This change in electronic structure directly translated to a significant reduction in its redox catalytic activity. nih.gov

While this example does not involve a traditional transition metal catalyst, it illustrates the fundamental mechanism: the binding of an ion by the crown ether moiety can act as a switch to control the electronic properties and, consequently, the catalytic function of an attached or associated species. This principle can be extended to transition metal catalysts where the presence of alkali metal ions, modulated by this compound, can fine-tune the metal's redox potential for optimal catalytic performance.

Acceleration of Enzyme-Catalyzed Reactions in Non-Aqueous Media

Enzymes are increasingly used as catalysts in organic solvents to take advantage of altered substrate solubility and novel reactivity. However, their performance in non-aqueous media can be limited. Crown ethers have been shown to accelerate enzyme-catalyzed reactions in such environments. rug.nl

The mechanism of this acceleration is multifaceted. In nearly anhydrous organic solvents, enzymes require a minimal amount of water to maintain their catalytically active conformation. The presence of inorganic salts can disrupt this essential water layer. This compound can enhance enzymatic activity by complexing these disruptive cations. By sequestering the metal ions, the crown ether prevents them from interfering with the enzyme's structure and function. This allows the enzyme to maintain a more active conformation, leading to an accelerated reaction rate. This effect has been documented for various enzyme-catalyzed processes in organic solvents, demonstrating the potential of crown ethers to act as beneficial additives in biocatalysis. rug.nl

Proposed Mechanisms for Rate Enhancement in Enzymatic Systems

This compound and related crown ethers have been observed to significantly enhance the rates of enzyme-catalyzed reactions, particularly in non-aqueous, organic solvents. The primary proposed mechanism for this rate enhancement centers on the crown ether's ability to complex cations present in the reaction medium.

Enzymes used in organic solvents are often prepared and lyophilized from aqueous buffers, such as potassium phosphate (B84403) buffer. This results in residual potassium ions associated with the enzyme. In an apolar organic solvent, these ions can be tightly bound to the enzyme's surface. It is hypothesized that crown ethers, like dithis compound (B99776), sequester these cations from the enzyme's microenvironment. This complexation may render the enzyme more soluble or dispersed in the apolar solvent, leading to increased catalytic activity.

Further mechanistic insights come from studies on enzyme mimics. For instance, a redox-active cyclic selenide (B1212193) fused to an 18-crown-6 ring (a DHS-crown-6 derivative) demonstrated catalytic activity in a model reaction for glutathione (B108866) peroxidase. The catalytic activity of this molecule was significantly reduced in the presence of potassium ions. Spectroscopic and X-ray crystallographic data revealed that the complexation of the potassium ion by the crown ether ring induced a conformational change in the redox-active selenide part of the molecule. This change in conformation, from a more active diaxial form to a less active diequatorial form, directly impacted the catalyst's efficiency. This provides a concrete example of how cation binding by a crown ether moiety can allosterically control catalytic function, suggesting a potential mechanism for how this compound might modulate the conformation and thus the activity of actual enzymes.

Table 1: Effect of Crown Ethers on the Rate of α-Chymotrypsin Catalyzed Transesterification

Interfacial Catalysis Phenomena

This compound is a highly effective phase-transfer catalyst (PTC), facilitating reactions between reactants located in separate, immiscible phases (e.g., a solid-liquid or liquid-liquid system). This phenomenon is a form of interfacial catalysis, where the reaction is enabled at the boundary between two phases.

The mechanism of phase-transfer catalysis by this compound involves its ability to transport ionic reagents from an aqueous or solid phase into an organic phase where the substrate is dissolved. The crown ether's lipophilic cyclohexano rings enhance its solubility in the organic phase. The hydrophilic inner cavity selectively binds with a cation (e.g., K⁺, Na⁺) from an inorganic salt. To maintain electroneutrality, the associated anion (e.g., CN⁻, I⁻, Br⁻) is co-transported with the [cation-crown ether] complex into the organic medium.

Once in the organic phase, the anion is poorly solvated and its electrostatic interaction with the complexed cation is weakened. This results in a highly reactive, "naked" anion, which can then react with the organic substrate at a much faster rate than would be possible without the catalyst. After the reaction, the crown ether can return to the interface to transport another molecule of the ionic reagent, thus acting in a catalytic cycle.

The catalytic efficiency of crown ethers in phase-transfer systems is strongly dependent on their structure. The presence of aliphatic chains, such as the cyclohexyl groups in dithis compound, increases the catalyst's solubility in the organic phase, leading to superior performance compared to more polar analogues like dibenzo-18-crown-6.

Table 2: Structural Dependence of Crown Ether Catalytic Activity in a Phase-Transfer Reaction (Reaction: n-C₈H₁₇Br + KI → n-C₈H₁₇I + KBr)

Asymmetric Catalysis with Chiral Dithis compound Derivatives

The principles of host-guest chemistry that enable catalysis with this compound can be extended to the realm of asymmetric synthesis by employing chiral derivatives of the crown ether. The stereoisomers of dithis compound itself exhibit different catalytic activities in phase-transfer reactions, underscoring the importance of the catalyst's three-dimensional structure. researchgate.net This suggests that introducing specific, optically active chiral centers into the macrocycle can create a chiral environment for catalysis.

Chiral crown ethers are designed to selectively interact with one enantiomer of a prochiral substrate or reagent, leading to the preferential formation of one enantiomeric product. This enantiomer recognition is a critical step in asymmetric catalysis. For example, chiral diaza-18-crown-6 derivatives have been synthesized and shown to form diastereomeric complexes with primary alkylammonium salts, demonstrating enantiomeric recognition. rsc.org

While specific applications of chiral dithis compound derivatives in asymmetric catalysis are an emerging area, related chiral crown ethers have proven to be effective catalysts. Chiral lariat (B8276320) ethers derived from monosaccharides, for instance, have been successfully used as phase-transfer catalysts in several asymmetric reactions. These catalysts create a chiral pocket that directs the approach of the reactants, achieving high levels of enantioselectivity.

Table 3: Enantioselectivity in Asymmetric Reactions Catalyzed by Chiral Lariat Crown Ethers

\Data obtained using β-D-galactopyranoside-based lariat ethers under phase-transfer conditions.* researchgate.net

The success of these related systems highlights the significant potential for developing highly effective asymmetric catalysts based on chiral dithis compound scaffolds.

Theoretical and Computational Investigations of Cyclohexano 18 Crown 6

Quantum Chemical Calculation Approaches

Quantum chemical calculations are based on solving the Schrödinger equation for a given molecule, providing fundamental information about its electronic properties and geometry.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic structure of molecules. DFT calculations are employed to determine the most stable three-dimensional arrangement of atoms, a process known as geometry optimization. By finding the minimum energy conformation, researchers can predict bond lengths, bond angles, and dihedral angles with high accuracy.

For Cyclohexano-18-crown-6 and its complexes, DFT is used to analyze how the electron density is distributed throughout the molecule. This is crucial for understanding the nature of the electrostatic interactions between the electron-rich oxygen atoms of the crown ether cavity and guest cations. Furthermore, DFT allows for the calculation of interaction energies, which quantify the strength of the binding between the crown ether and a complexed ion. These calculations can predict the binding affinity for different cations and help explain the selectivity of the macrocycle. Studies on similar crown ethers have successfully used DFT to predict their extraction abilities for various metal ions by calculating the binding energies of the resulting complexes. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) is a powerful extension of DFT used to study the behavior of molecules in their electronic excited states. uci.edusemanticscholar.org This method is particularly useful for understanding how a molecule interacts with light. By simulating the response of this compound to an oscillating electric field, TD-DFT can predict its electronic absorption spectrum, revealing the energies at which the molecule absorbs light to promote an electron to a higher energy level. uci.edu

The analysis of these excited states provides insights into the nature of the electronic transitions, such as whether they are localized on a specific part of the molecule or involve charge transfer between the crown ether and a bound cation. semanticscholar.orgrsc.org This information is vital for applications in photochemistry and the development of fluorescent sensors based on crown ether complexes.

Natural Bonding Orbital (NBO) analysis is a technique used to interpret the complex wave function obtained from a quantum chemical calculation in terms of familiar chemical concepts like Lewis structures, lone pairs, and bond orbitals. wisc.edu For this compound, NBO analysis can provide a detailed picture of the bonding within the molecule.

It quantifies the electron density in core, lone pair, bonding, and anti-bonding orbitals. youtube.com This allows for an analysis of charge distribution and delocalization effects. When this compound forms a complex with a cation, NBO analysis can elucidate the nature of the donor-acceptor interactions between the oxygen lone pairs (the electron source) and the empty orbitals of the metal ion. youtube.com The method can also reveal the stability of specific bonds within the molecule, which is useful for understanding reaction mechanisms. nih.gov

Molecular Dynamics (MD) Simulations and Free Energy Profiling

While quantum methods are excellent for electronic properties, Molecular Dynamics (MD) simulations are used to study the physical movements of atoms and molecules over time.

This compound exists as several diastereoisomers, which have different spatial arrangements of the cyclohexano rings relative to the crown ether ring. MD simulations are an ideal tool for exploring the conformational landscape of these isomers. By simulating their movement over time in different solvent environments, researchers can identify the most stable and frequently occurring conformations.

For instance, MD simulations have been performed on three diastereoisomers of dithis compound (B99776) (DCH18C6) using the AMOEBA polarizable force field. nih.govnih.gov These studies have revealed distinct conformational preferences. Notably, the trans-anti-trans diastereoisomer was observed to form a unique bowl-shaped structure with certain cations, a conformation not seen in the more common cis-syn-cis and cis-anti-cis isomers. nih.gov The simulations also showed fluctuations in the coordination number for smaller cations, suggesting the crown ether ring may not be an ideal fit for them despite the ions remaining within the cavity. nih.gov

A critical application of MD simulations is the calculation of the Gibbs binding free energy (ΔGbind), which determines the spontaneity and strength of the complexation between a host (the crown ether) and a guest (a cation). researchgate.net This value is essential for predicting the stability of the resulting complex in a solution.

Using MD simulations and free energy calculation techniques, the binding free energies for the complexation of the Samarium(II) ion (Sm²⁺) with different DCH18C6 diastereoisomers in a tetrahydrofuran (B95107) (THF) solvent have been calculated. nih.govnih.gov The results indicated a clear difference in binding affinity among the isomers. The binding was found to be most favorable for the cis-syn-cis diastereoisomer, followed by the cis-anti-cis isomer, and then the trans-anti-trans isomer. nih.govresearchgate.net These computational findings are crucial for designing efficient separation processes, such as those for lanthanide recovery, by identifying the most effective isomer for a target cation. nih.govresearchgate.net

| Diastereoisomer | Relative Binding Favorability (with Sm²⁺ in THF) |

| cis-syn-cis | Most Favorable |

| cis-anti-cis | Intermediate |

| trans-anti-trans | Least Favorable |

Development and Application of Molecular Force Fields (e.g., AMOEBA)

The accurate simulation of the conformational dynamics and binding properties of this compound (often referred to as dithis compound or DCH18C6) relies on the development of precise molecular force fields. Given the importance of electrostatic interactions in host-guest chemistry, polarizable force fields like the Atomic Multipole Optimized Energetics for Biomolecular Applications (AMOEBA) have been employed. The AMOEBA force field moves beyond fixed-charge models by including higher-order moments (up to quadrupoles) and induced dipoles, which allows for a more accurate description of the electrostatic potential surface and interactions with charged species like metal cations. nih.gov

The parameterization of DCH18C6 for the AMOEBA force field is a critical step that requires data from high-level quantum mechanical (QM) calculations. nih.gov This process involves fitting the force field parameters to reproduce QM data for molecular structures, conformational energies, and electrostatic potentials. For DCH18C6, new parameters were developed to facilitate molecular dynamics (MD) simulations of its interactions with various ions. nih.govnih.gov

The validation of these parameters is crucial for ensuring the reliability of the simulations. A key metric is the comparison between the molecular dipole moment calculated by the force field's molecular mechanics (MM) model and the one computed by QM methods. For DCH18C6, the AMOEBA parameters yielded a dipole moment that closely matched the QM value, indicating a successful parameterization. nih.gov

| Property | Quantum Mechanics (QM) | AMOEBA Force Field (MM) | Relative Error (%) |

|---|---|---|---|

| Dipole Moment (D) | 1.828 | 1.865 | 2.0 |

These validated force fields have been applied in extensive MD simulations to study the behavior of different DCH18C6 diastereoisomers in the presence of lanthanide and actinide ions in various solvents. nih.govnih.gov The use of a polarizable force field like AMOEBA is particularly important for these highly charged systems to accurately capture the nuances of electrostatic interactions and induced polarization effects that govern complexation. nih.gov

Electrostatic Potential Mapping (MEP, ESP) and Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool used to visualize the charge distribution of a molecule and predict its reactivity and interaction sites. The MEP illustrates the electrostatic potential experienced by a positive test charge at the molecule's surface. Regions of negative potential (typically colored red) correspond to areas rich in electrons, such as those around electronegative atoms like oxygen, and are indicative of sites susceptible to electrophilic attack or coordination with cations. Conversely, regions of positive potential (blue) are electron-poor and indicate sites for nucleophilic attack.

For crown ethers like this compound, the MEP is characterized by a significant region of negative electrostatic potential located within the macrocyclic cavity, arising from the lone pairs of the ether oxygen atoms. This electron-rich interior is the primary reason for the exceptional ability of crown ethers to bind cations through electrostatic interactions. nih.gov

The generation of an accurate MEP requires high-level QM calculations. In the process of parameterizing the AMOEBA force field for DCH18C6, the electrostatic potential was calculated at the MP2 level of theory with the 6-311++G(2d,2p) basis set. nih.gov This calculation provides the fundamental data on charge distribution that is then used to derive the atomic multipoles for the force field. The analysis of this potential confirms the localization of negative charge on the oxygen atoms, making them the active sites for coordinating with metal ions.

Elucidation of Complexation Mechanisms at the Molecular Level

Computational simulations, particularly MD studies using advanced force fields, provide detailed insights into the complexation mechanisms of this compound at the atomic level. These simulations can reveal the stoichiometry of the complexes, the coordination numbers of the bound cations, and the dynamic conformational changes that occur upon binding.

MD simulations of DCH18C6 with divalent lanthanide (Sm²⁺, Eu²⁺, Dy²⁺, Yb²⁺) and actinide (Cf²⁺) ions in tetrahydrofuran (THF) have shown that the cations are encapsulated within the crown ether cavity. nih.govnih.gov The primary interaction is between the cation and the six oxygen atoms of the polyether ring. nih.gov The coordination number (CN) for the larger lanthanide and actinide ions with the ether oxygens was found to be six, indicating that the cation interacts almost exclusively with all available oxygen atoms. nih.govnih.gov

However, for smaller cations like Dy²⁺ and Yb²⁺, the simulations revealed fluctuations in the coordination number between five and six. This suggests that while the cations remain within the polyether ring, the cavity size of DCH18C6 may not be an ideal fit for these smaller ions, leading to a more dynamic and less stable coordination environment. nih.govnih.gov In different solvents, such as acetonitrile (B52724), the solvent molecules can also compete for coordination sites. For instance, the nitrogen atom of acetonitrile was observed to be competitive with iodide counter-ions for interaction with the complexed cation. nih.govnih.gov These molecular-level details are crucial for understanding the factors that govern binding affinity and selectivity in different chemical environments.